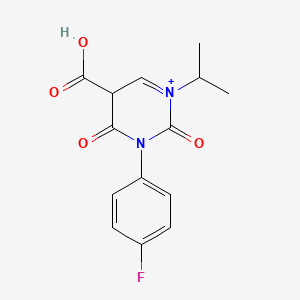
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidin-1-ium ring, and carboxylic acid functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic conditions, followed by oxidation and cyclization reactions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation can be employed to optimize reaction times and reduce costs. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-fluorophenyl)-3-pyridinecarboxylic acid
- (3-Fluorophenyl-1-yl)boronic acid
- (4-Fluorophenyl)boric acid
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidin-1-ium ring structure is particularly noteworthy, as it can interact with a wide range of biological targets, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C14H14FN2O4+ |
|---|---|
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O4/c1-8(2)16-7-11(13(19)20)12(18)17(14(16)21)10-5-3-9(15)4-6-10/h3-8,11H,1-2H3/p+1 |
Clé InChI |
NTLYLRGTAULEOI-UHFFFAOYSA-O |
SMILES canonique |
CC(C)[N+]1=CC(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12342654.png)
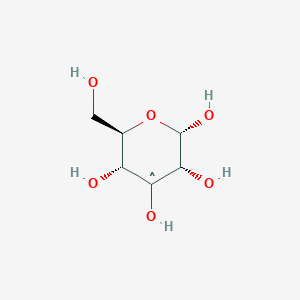
![2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12342656.png)
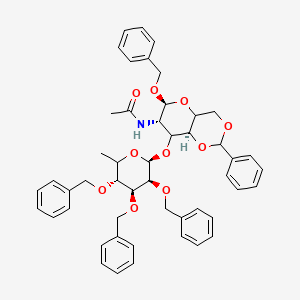
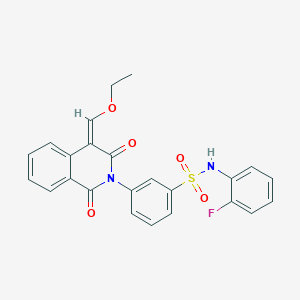

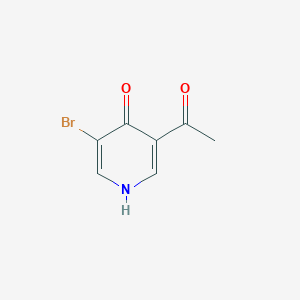
![6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B12342680.png)
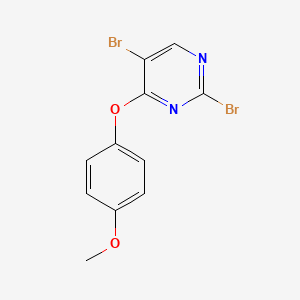
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12342686.png)

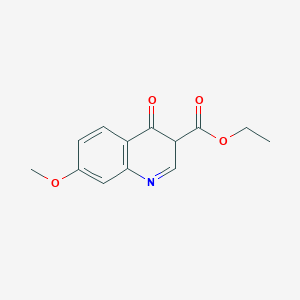
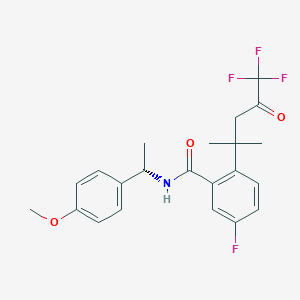
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
